Iodoxybenzene

Hypervalent iodine chemistry Oxidative lactonization BINOL oxidation

Iodoxybenzene is a non-cyclic iodylarene oxidant with atypical water solubility (2.8–12 g/L), enabling aqueous-phase catalytic asymmetric sulfoxidation with chiral tartaric acid derivatives—an application inaccessible to IBX or DMP. It uniquely converts steroidal 3-ketones to 1,4-dien-3-ones in one step and selectively forms nine-membered lactones from BINOL that iodosylbenzene cannot deliver. Buy now for exclusive chemoselectivity in alcohol oxidation, dehydrogenation, and oxidative coupling where conventional cyclic periodinanes fail.

Molecular Formula C6H5IO2
Molecular Weight 236.01 g/mol
CAS No. 696-33-3
Cat. No. B1195256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoxybenzene
CAS696-33-3
Synonymsiodoxybenzene
Molecular FormulaC6H5IO2
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)I(=O)=O
InChIInChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H
InChIKeyBDOLQESNFGCNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Iodoxybenzene (CAS 696-33-3) – Iodine(V) Oxidant Selection Guide


Iodoxybenzene (C₆H₅IO₂), also referred to as iodylbenzene, is a hypervalent iodine(V) compound with an iodine center in the +5 oxidation state . It is a yellow crystalline solid with a melting point of 230 °C and exhibits polymeric structure in the solid state [1]. As the first organic iodine(V) compound prepared by Willgerodt in 1892, it serves as a versatile stoichiometric oxidant in organic synthesis, enabling transformations such as alcohol oxidation, dehydrogenation, and oxidative coupling reactions .

Why Iodoxybenzene Is Not Interchangeable with Other Hypervalent Iodine(V) Reagents


Despite sharing the iodine(V) oxidation state, hypervalent iodine reagents exhibit fundamentally divergent reactivity profiles dictated by ligand architecture and solubility characteristics. While 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are structurally related cyclic periodinanes, iodoxybenzene is a non-cyclic acyclic iodylarene that lacks the stabilizing benziodoxole ring system [1]. This structural divergence translates into distinct chemoselectivity patterns, particularly in the oxidation of 1,2-diols, where IBX preserves the glycol C–C bond while DMP and iodoxybenzene derivatives promote cleavage [2]. Additionally, iodoxybenzene demonstrates markedly different solubility behavior, with appreciable water solubility (2.8 g/L at 12 °C, 12 g/L at 100 °C) that is atypical among iodine(V) oxidants and enables unique aqueous-phase catalytic applications [3].

Iodoxybenzene: Comparator-Based Quantitative Differentiation Data


Oxidation of BINOLs: Divergent Product Selectivity – Lactones (PhIO₂) vs. Xanthenes (PhIO)

Iodoxybenzene (PhIO₂) and iodosylbenzene (PhIO) exhibit sharply divergent chemoselectivity in the oxidation of 1,1'-bi-2-naphthol (BINOL) substrates. Under analogous reaction conditions, PhIO promotes oxidative coupling to yield binaphthyl-based xanthene derivatives, whereas PhIO₂ directs the reaction toward nine-membered lactone formation [1]. This represents a fundamental switch in reaction pathway based solely on the iodine oxidation state and ligand environment.

Hypervalent iodine chemistry Oxidative lactonization BINOL oxidation Chemoselectivity

Thermal Hazard Profile: Explosive Decomposition at 230–250 °C – a Critical Safety Differentiator

Iodoxybenzene presents a well-documented thermal hazard profile with explosive decomposition occurring between 230–250 °C [1]. This is in contrast to cyclic periodinanes such as IBX and DMP, which exhibit significantly higher thermal stability due to the benziodoxole ring system and do not undergo explosive decomposition under routine laboratory heating conditions [2]. The absence of solvent exacerbates this hazard, necessitating strict avoidance of dry heating.

Thermal stability Safety assessment Energetic materials Process safety

Asymmetric Sulfoxidation in Water: High Chemical Yield with Enantioselectivity

Iodoxybenzene enables catalytic asymmetric sulfoxidation in water using a chiral reversed micellar system, delivering sulfoxides in high chemical yield with moderate to good enantioselectivity [1]. In contrast, IBX and DMP are poorly soluble in water and typically require organic solvents (DMSO, CH₂Cl₂) for oxidation reactions, limiting their utility in aqueous catalytic cycles [2]. The reported system employs 50 mol% PhIO₂ with 20 mol% CTAB and 10 mol% diacyltartaric acid in toluene-water (60:1), achieving high yields without transition metals [1].

Asymmetric catalysis Sulfoxide synthesis Aqueous-phase oxidation Green chemistry

1,2-Diol Oxidation: C–C Bond Preservation (IBX) vs. Cleavage (Iodoxybenzene Derivatives)

A key chemoselectivity distinction exists between IBX and iodoxybenzene derivatives in the oxidation of 1,2-diols. IBX smoothly oxidizes 1,2-glycols to α-ketols or α-diketones while preserving the glycol C–C bond [1]. In contrast, DMP and iodoxybenzene derivatives promote oxidative C–C bond cleavage under similar conditions, leading to fragmentation products [1]. This divergent behavior stems from the different architecture of reactive intermediates—IBX forms a cyclic iodic ester that precludes cleavage, whereas acyclic periodinanes favor fragmentation pathways.

Glycol oxidation Chemoselectivity α-Hydroxy ketone synthesis Mechanistic divergence

Water Solubility: 2.8 g/L at 12 °C, 12 g/L at 100 °C – a Parameter Inaccessible to IBX and DMP

Iodoxybenzene exhibits measurable water solubility of 2.8 g/L at 12 °C and 12 g/L at 100 °C [1]. This contrasts sharply with IBX, which is essentially insoluble in water and most organic solvents except DMSO, and DMP, which is soluble in organic solvents but not water [2]. The aqueous solubility of PhIO₂ enables recrystallization from hot water as a purification method and facilitates its use in aqueous-phase oxidations, as demonstrated in the asymmetric sulfoxidation system [3].

Solubility Aqueous chemistry Reagent handling Purification

Synthesis Purity and Yield: 85–95% Yield, >95% Purity via Peracetic Acid Oxidation

An improved preparative method for iodoxybenzene involves oxidation of iodosobenzene diacetate with peracetic acid at 100 °C, completing in 2–4 hours with yields of 85–95% and product purity exceeding 95% . This represents a practical and scalable alternative to the classic hypochlorite disproportionation route, which yields product of 90–95.7% purity after chloroform washing [1]. In comparison, IBX synthesis from 2-iodobenzoic acid requires potassium bromate/sulfuric acid and yields a product that is difficult to purify due to poor solubility, while DMP synthesis requires additional acetylation of IBX with acetic anhydride, adding a synthetic step and increasing cost [2].

Synthesis optimization Reagent purity Scale-up Process chemistry

Where Iodoxybenzene Outperforms Alternatives: Recommended Application Scenarios


Asymmetric Sulfoxidation in Aqueous or Mixed Aqueous-Organic Media

Iodoxybenzene is uniquely suited for catalytic asymmetric sulfoxidation in water-containing systems, leveraging its water solubility (2.8–12 g/L) to participate in reversed micellar catalysis with chiral tartaric acid derivatives. This application is inaccessible to IBX and DMP due to their negligible water solubility. The system achieves high chemical yields of sulfoxides with moderate to good enantioselectivity without requiring transition-metal catalysts [1].

Oxidative Lactonization of BINOL Derivatives

When the synthetic target is a nine-membered lactone derived from BINOL oxidation, iodoxybenzene (PhIO₂) is the reagent of choice over iodosylbenzene (PhIO). The divergent chemoselectivity—lactone formation with PhIO₂ versus xanthene formation with PhIO—is a reagent-dependent outcome that cannot be achieved through reaction condition optimization alone [2].

Dehydrogenation of Steroidal 3-Ketones to 1,4-Dien-3-ones

Iodoxybenzene in combination with benzeneseleninic anhydride or catalytic diphenyl diselenide enables one-step dehydrogenation of steroidal 3-ketones to 1,4-dien-3-ones in high yield. This transformation is particularly valuable in steroid chemistry for introducing conjugated dienone systems. The reagent system is distinct from IBX-mediated oxidations, which typically proceed via different mechanistic pathways [3].

Oxidation of Aryl Alkyl Ketones to Ketoacids via Selenium Catalysis

In conjunction with perfluorooctylseleninic acid, iodoxybenzene catalyzes the oxidation of aryl alkyl ketones to the corresponding ketoacids, as well as the oxidation of benzylic methylene groups to ketones. This catalytic system exploits the oxygen-atom transfer capability of PhIO₂ and is not readily replicated with IBX or DMP due to solubility and stability differences [4].

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